2-Amino-4-(cyanomethyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile
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Overview
Description
2-Amino-4-(cyanomethyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile is a complex organic compound that belongs to the pyridine family. This compound is characterized by the presence of multiple functional groups, including amino, cyanomethyl, piperidinyl, and dicarbonitrile groups. The unique structure of this compound makes it an interesting subject for various chemical and pharmaceutical research studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(cyanomethyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The initial step involves the formation of the pyridine ring through a condensation reaction between suitable precursors.
Introduction of Functional Groups:
Final Cyclization: The final step often involves cyclization to form the complete pyridine structure with the desired functional groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(cyanomethyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can be employed to modify the functional groups, such as converting nitriles to amines.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents, such as bromine or chlorine, are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-Amino-4-(cyanomethyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-4-(cyanomethyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-(methyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile
- 2-Amino-4-(ethyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile
- 2-Amino-4-(propyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile
Uniqueness
2-Amino-4-(cyanomethyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile is unique due to the presence of the cyanomethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific research and industrial applications.
Properties
IUPAC Name |
2-amino-4-(cyanomethyl)-6-piperidin-1-ylpyridine-3,5-dicarbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6/c15-5-4-10-11(8-16)13(18)19-14(12(10)9-17)20-6-2-1-3-7-20/h1-4,6-7H2,(H2,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QASZYONQEHJLPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C(=C(C(=N2)N)C#N)CC#N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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